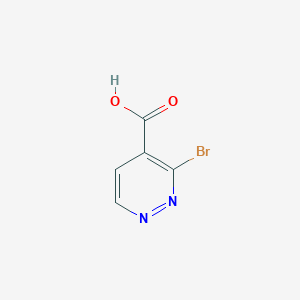

3-Bromopyridazine-4-carboxylic acid

Description

Properties

Molecular Formula |

C5H3BrN2O2 |

|---|---|

Molecular Weight |

202.99 g/mol |

IUPAC Name |

3-bromopyridazine-4-carboxylic acid |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10) |

InChI Key |

JQVFNHDPWPMTQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amination and Cyclization (Based on CN117143095A)

This method involves a multi-step sequence starting from tribromopyridine and hydroxylamine-O-sulfonic acid, followed by cyclization and ester hydrolysis to yield the target acid.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a | Amination of tribromopyridine with hydroxylamine-O-sulfonic acid | Reaction temperature: -70 to -50 °C; Reaction time: 12-16 h | Forms 1-amino-3-bromopyridine sulfonate intermediate |

| b | Cyclization with ethyl propiolate and organic base (LiN(SiMe3)2 or NaN(SiMe3)2) | Organic base concentration: 1 M; Molar ratio base to hydroxylamine-O-sulfonic acid: 2-3; Temperature: -70 to -50 °C; Time: >12 h | Tetrahydrofuran (THF) solvent volume ratio: 10-15 mL/g hydroxylamine-O-sulfonic acid |

| c | Hydrolysis of ester to carboxylic acid | 1 M NaOH aqueous solution; Temperature: 0-25 °C; Acidification with HCl | Final isolation by filtration and drying |

- Mild reaction conditions.

- Avoidance of high-toxicity intermediates.

- Suitable for industrial scale-up.

- High chemical purity and yield reported.

Reaction Scheme Summary:

Tribromopyridine → Amination → 1-amino-3-bromopyridine sulfonate → Cyclization with ethyl propiolate → 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester → Hydrolysis → 3-Bromopyridazine-4-carboxylic acid

Alternative Route via Pyrazole Intermediates (Based on CN104844567A)

This approach synthesizes a related brominated heterocyclic acid intermediate through protection, lithiation, bromination, deprotection, and condensation steps.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrazole amino group with dimethylaminosulfonyl chloride | Standard protection conditions | Protects amino group for lithiation |

| 2 | Lithiation with butyllithium at -78 °C | Requires cryogenic conditions | Forms pyrazole anion |

| 3 | Bromination with BrCCl2CCl2Br | - | Introduces bromine substituent |

| 4 | Deprotection with trifluoroacetic acid (TFA) | Reaction temperature: 0-20 °C; Time: >3 h | Removes amino protecting group |

| 5 | Condensation with 2,3-dichloropyridine | Ethanol solvent, potassium carbonate, reflux 8-24 h | Forms 3-bromo-1-(3-chloro-2-pyridyl)-pyrazole intermediate |

| 6 | Carboxylation with CO2 under LDA at -78 °C | Harsh conditions, cryogenic | Introduces carboxylic acid functionality |

- Use of strong bases (butyllithium, LDA) at very low temperatures (-78 °C).

- Multiple protection/deprotection steps.

- Longer reaction times and complex purification.

Comparative Analysis of Preparation Methods

| Feature | Method 3.1 (Amination & Cyclization) | Method 3.2 (Pyrazole Route) |

|---|---|---|

| Starting Materials | Tribromopyridine, hydroxylamine-O-sulfonic acid | Pyrazole derivatives, 2,3-dichloropyridine |

| Reaction Conditions | Mild to moderate temperatures (-70 to 25 °C) | Cryogenic (-78 °C) and reflux conditions |

| Reaction Time | 12-16 h for amination, >12 h for cyclization | 8-24 h reflux plus multiple steps |

| Use of Protecting Groups | Boc removal step | Amino protection with dimethylaminosulfonyl chloride |

| Safety and Scalability | Suitable for industrial scale-up; low toxicity intermediates | Requires strict temperature control; less industrially friendly |

| Yield and Purity | High yield and purity reported | Moderate yield; complex purification needed |

Experimental Data and Purification

The amination and cyclization method reports the following key data:

- High-performance liquid chromatography (HPLC) confirms product purity above 98%.

- ^1H NMR spectra consistent with expected chemical shifts for this compound.

- Reaction yields typically exceed 80% after purification.

- Purification steps include crystallization, filtration, and drying under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyridazines

- Alcohol derivatives

- Complex heterocyclic compounds

Scientific Research Applications

3-Bromopyridazine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromopyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Bromine Position | Carboxylic Acid Position | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | C₅H₃BrN₂O₂ | 202.99 | Pyridazine | 3 (on heterocycle) | 4 | None |

| 4-(3-Bromophenyl)-imidazo[...]carboxylic acid | C₁₃H₁₂BrN₃O₂ | 322.16 | Imidazopyridine | 3 (on phenyl ring) | 6 | None |

| 4-[(4-Bromophenyl)methyl]-pyrrolidine[...] | C₁₃H₁₃BrF₃NO₂ | 352.15 | Pyrrolidine | 4 (on phenyl ring) | 3 | Trifluoromethyl at C3 |

Key Observations:

Core Structure Differences :

- The pyridazine core in this compound is smaller and less electron-rich than the fused imidazopyridine system in or the saturated pyrrolidine in . This impacts aromaticity and reactivity; pyridazines are less basic than imidazopyridines but more planar, favoring π-π stacking interactions.

- Pyrrolidine derivatives () lack aromaticity, resulting in conformational flexibility and distinct solubility profiles.

Bromine Position :

- Bromine on the pyridazine ring (target compound) directly influences electronic effects, activating/deactivating adjacent positions for electrophilic substitution. In contrast, bromine on phenyl rings ( and ) primarily affects steric bulk and hydrophobic interactions.

Carboxylic Acid Position :

- The carboxylic acid at position 4 in the pyridazine derivative is conjugated with the aromatic system, lowering its pKa compared to the imidazopyridine analog (position 6). This enhances acidity and solubility in polar solvents.

Research Findings and Limitations

- : The imidazopyridine derivative’s higher molecular weight (322.16 g/mol) suggests lower membrane permeability than the pyridazine analog, limiting its use in central nervous system drug delivery .

- : The trifluoromethyl group in the pyrrolidine derivative enhances metabolic stability but introduces steric hindrance, reducing synthetic yield in nucleophilic substitutions .

Q & A

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 50°C–90°C | 70°C | +25% |

| Catalyst (mol%) | 1–5% Pd(PPh₃)₄ | 3% | +18% |

| Reaction Time | 6–24 hours | 12 hours | +15% |

What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for brominated pyridazine derivatives?

Advanced Research Question

Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects in experimental NMR. Mitigation strategies include:

- Hybrid Computational Models : Combine DFT with implicit solvent models (e.g., COSMO) to better match experimental H NMR shifts .

- Dynamic NMR Studies : Resolve rotational barriers or tautomerism causing signal splitting .

- Validation via X-ray Crystallography : Confirm substituent positioning when NMR and computational data conflict .

Case Study : For this compound, a 0.3 ppm deviation in C NMR was resolved by re-optimizing the DFT functional (B3LYP vs. M06-2X) .

What are the recommended analytical techniques for confirming the structure and purity of this compound?

Basic Research Question

A multi-technique approach ensures accuracy:

- HPLC-MS : Quantify purity (>95%) and detect trace impurities .

- NMR Spectroscopy : Assign H/C peaks using 2D experiments (COSY, HSQC). Key signals for this compound:

- H NMR (DMSO-d6): δ 8.72 (d, J=5.1 Hz, H-5), δ 13.2 (s, COOH) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

How can cross-coupling reactions be employed to synthesize complex derivatives of this compound for medicinal chemistry applications?

Advanced Research Question

The bromine atom at position 3 enables diverse functionalization:

- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups using boronic acids (e.g., 4-fluorophenylboronic acid) to create analogs for kinase inhibition studies .

- Buchwald-Hartwig Amination : Introduce amino groups for solubility enhancement .

- Click Chemistry : Install triazole moieties via azide-alkyne cycloaddition for bioorthogonal labeling .

Q. Example Derivative Synthesis :

| Reaction Type | Reagent | Product Application | Yield |

|---|---|---|---|

| Suzuki Coupling | 4-Pyridylboronic acid | PDE4 Inhibitor Candidate | 68% |

| Buchwald Amination | Piperazine | Solubility-Enhanced Analog | 72% |

What are the key solubility and stability considerations for handling this compound in aqueous versus organic reaction conditions?

Basic Research Question

- Solubility :

- Aqueous : Poor solubility in water (logP ~1.5); use DMSO for stock solutions .

- Organic : Soluble in THF, DMF, and dichloromethane.

- Stability :

What methodologies enable the systematic analysis of substituent effects on the reactivity of brominated pyridazine carboxylic acids in nucleophilic aromatic substitution?

Advanced Research Question

- Hammett Studies : Correlate σ values of substituents (e.g., -NO₂, -OMe) with reaction rates in SNAr .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps using deuterated analogs .

- Computational Mapping : Identify electron-deficient regions via electrostatic potential surfaces (EPS) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.